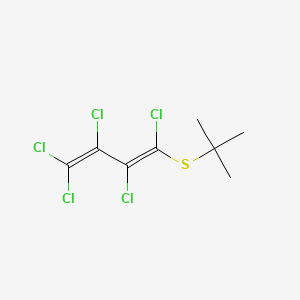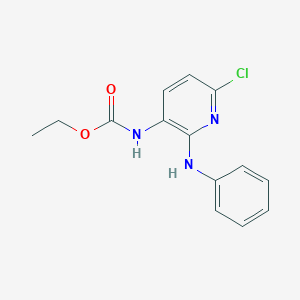
Ethyl (2-anilino-6-chloropyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-anilino-6-chloropyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group, an aniline moiety, and a chloropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-anilino-6-chloropyridin-3-yl)carbamate typically involves the reaction of 2-amino-6-chloropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently reacts with aniline to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-anilino-6-chloropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-anilino-6-chloropyridin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl (2-anilino-6-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-(2-anilino-6-chloropyridin-3-yl)carbamate
- N-(6-chloropyridin-3-yl)methylamine
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Ethyl (2-anilino-6-chloropyridin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloropyridine ring and aniline moiety make it a versatile intermediate for various synthetic applications, while its carbamate group provides potential for biological activity.
Eigenschaften
CAS-Nummer |
6604-50-8 |
|---|---|
Molekularformel |
C14H14ClN3O2 |
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
ethyl N-(2-anilino-6-chloropyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H14ClN3O2/c1-2-20-14(19)17-11-8-9-12(15)18-13(11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
SYLTZCQCTKBKIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(N=C(C=C1)Cl)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


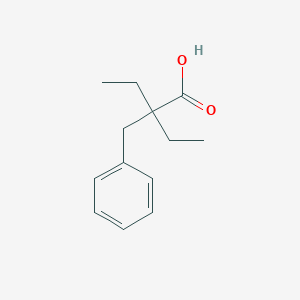
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)

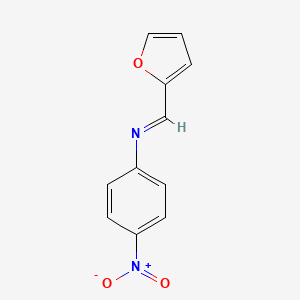

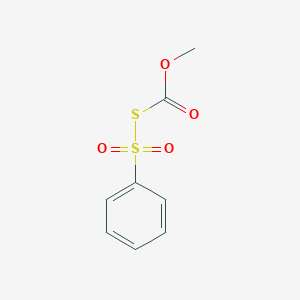
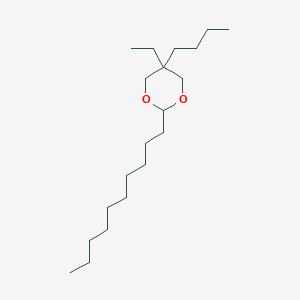
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
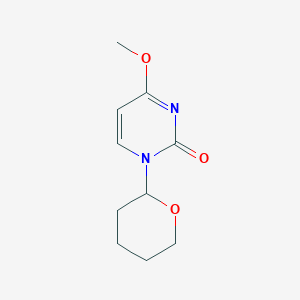
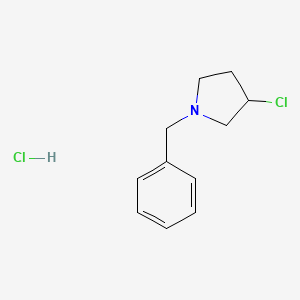
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
